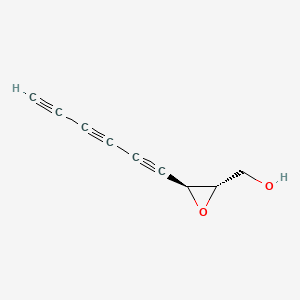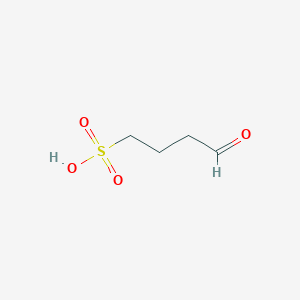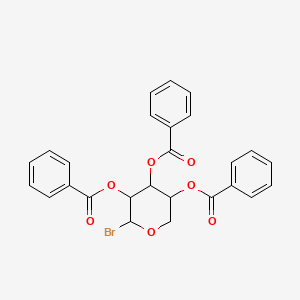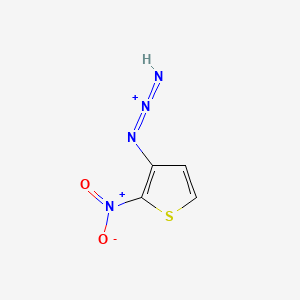![molecular formula C13H14ClN3O B14154684 Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- CAS No. 88743-53-7](/img/structure/B14154684.png)
Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- is a chemical compound that features a morpholine ring substituted with a 4-chlorophenyl group and a pyrazolyl group. This compound is of interest due to its unique structure, which combines the properties of morpholine, pyrazole, and chlorophenyl groups, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone to form the pyrazole core.
Introduction of the 4-chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 4-chlorophenyl group, often using a halogenation reaction.
Formation of the morpholine ring: The morpholine ring can be synthesized from diethanolamine through cyclization reactions.
Coupling of the morpholine and pyrazole rings: The final step involves coupling the morpholine ring with the substituted pyrazole ring, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for interactions with various biological targets, including enzymes and receptors. Research has shown that derivatives of this compound can exhibit antimicrobial, antiviral, and anticancer activities.
Medicine
In medicine, Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- and its derivatives are investigated for their therapeutic potential. They are explored as potential drug candidates for the treatment of various diseases, including infections, cancer, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications that require stability and resistance to environmental factors.
Mecanismo De Acción
The mechanism of action of Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets depend on the specific biological context and the structure of the compound’s derivatives.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)morpholine: This compound shares the chlorophenyl and morpholine groups but lacks the pyrazole ring.
4-(4-Chlorophenyl)-1H-pyrazole: This compound contains the chlorophenyl and pyrazole groups but lacks the morpholine ring.
Morpholine, 4-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-: This compound is similar but has a bromine atom instead of chlorine.
Uniqueness
Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- is unique due to the combination of its structural elements. The presence of both the morpholine and pyrazole rings, along with the chlorophenyl group, provides a distinct set of chemical and biological properties. This combination allows for versatile applications and the potential for developing new compounds with enhanced activity and specificity.
Propiedades
Número CAS |
88743-53-7 |
|---|---|
Fórmula molecular |
C13H14ClN3O |
Peso molecular |
263.72 g/mol |
Nombre IUPAC |
4-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine |
InChI |
InChI=1S/C13H14ClN3O/c14-11-3-1-10(2-4-11)12-9-15-16-13(12)17-5-7-18-8-6-17/h1-4,9H,5-8H2,(H,15,16) |
Clave InChI |
WMNIXBHLVXKWJB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(C=NN2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(quinolin-8-yl)acetamide](/img/structure/B14154604.png)
![2'-(2-chlorophenyl)-7'-fluoro-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14154615.png)

![2-amino-4-(pyridin-4-yl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B14154632.png)



![Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxyacetate](/img/structure/B14154663.png)
![4-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14154665.png)
![7-(3-Chlorophenyl)-3-[(4-fluorophenyl)methylsulfanyl]-13-methyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14154673.png)

![N-[1-(4-Fluorophenyl)ethylidene]benzenamine](/img/structure/B14154696.png)

